benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Overview
Description
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is a chemical compound with the molecular formula C28H34N4O8. It is a spirocyclic compound, which means it contains a spiro-connected bicyclic structure. This compound is often used in various scientific research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug discovery and development due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (21): Similar spirocyclic structure but with different substituents.
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate: Similar compound with a different oxalate ratio.
Uniqueness
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is unique due to its specific spirocyclic structure and the presence of benzyl and oxalate groups.
Properties
IUPAC Name |
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H16N2O2.C2H2O4/c2*16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h2*1-5,14H,6-10H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLPPLHPZAVKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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